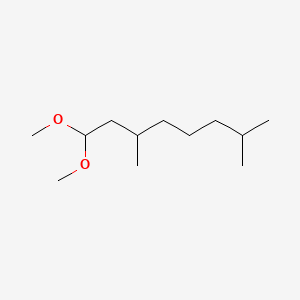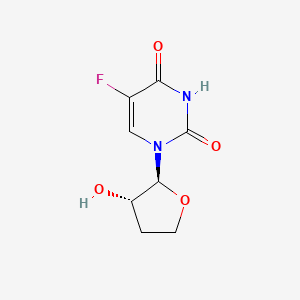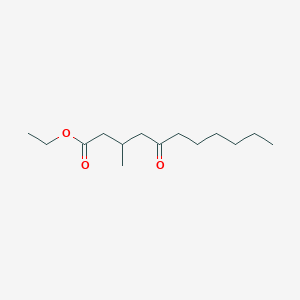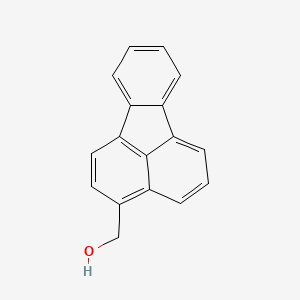![molecular formula C5H9ClOS B14461886 2-[(2-Chloroethoxy)methyl]thiirane CAS No. 66706-24-9](/img/structure/B14461886.png)
2-[(2-Chloroethoxy)methyl]thiirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroethoxy)methyl]thiirane is an organosulfur compound characterized by a thiirane ring substituted with a 2-chloroethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethoxy)methyl]thiirane typically involves the reaction of thiiranes with chloromethyl ethers. One common method includes the reaction of thiirane with 2-chloroethanol in the presence of a base, such as potassium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Chloroethoxy)methyl]thiirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Ring-Opening Reactions: The thiirane ring can be opened by nucleophiles, resulting in the formation of β-hydroxy sulfides or other sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution and ring-opening reactions.
Solvents: Polar aprotic solvents, such as acetonitrile, are often used to facilitate these reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Ring-Opening Products: β-Hydroxy sulfides and other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
2-[(2-Chloroethoxy)methyl]thiirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloroethoxy)methyl]thiirane involves its reactivity towards nucleophiles. The compound can undergo nucleophilic substitution or ring-opening reactions, leading to the formation of new products with different chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Thiirane: The parent compound, thiirane, is a simple three-membered sulfur-containing ring.
2-(Chloromethyl)thiirane: A closely related compound with a chloromethyl group directly attached to the thiirane ring.
2-Ethoxymethylthiirane: Another similar compound with an ethoxymethyl group instead of a chloroethoxy methyl group.
Uniqueness: 2-[(2-Chloroethoxy)methyl]thiirane is unique due to the presence of both a thiirane ring and a 2-chloroethoxy methyl group.
Propiedades
Número CAS |
66706-24-9 |
|---|---|
Fórmula molecular |
C5H9ClOS |
Peso molecular |
152.64 g/mol |
Nombre IUPAC |
2-(2-chloroethoxymethyl)thiirane |
InChI |
InChI=1S/C5H9ClOS/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 |
Clave InChI |
QAOISTYLGMCNHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(S1)COCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)









![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
